molecular formula C8H8FN3O2 B2557628 N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 338395-87-2

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B2557628
CAS No.: 338395-87-2
M. Wt: 197.169
InChI Key: OOCZYNXLBRXYKE-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a useful research compound. Its molecular formula is C8H8FN3O2 and its molecular weight is 197.169. The purity is usually 95%.
BenchChem offers high-quality N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCZYNXLBRXYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity Potential of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide Derivatives

[1]

Executive Summary

This technical guide analyzes the pharmacological potential of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide and its hydrazone derivatives. As a privileged scaffold in medicinal chemistry, this moiety combines the metabolic stability of the 4-fluorophenyl group with the versatile binding capabilities of the hydrazino-oxoacetamide linker.

Research indicates this class of compounds possesses significant antimicrobial , anticancer , and enzyme-inhibitory properties. The core mechanism of action typically involves the formation of stable hydrogen-bond networks within enzyme active sites (e.g., DNA Gyrase, Carbonic Anhydrase) or metal chelation, facilitated by the hydrazone nitrogen and carbonyl oxygen atoms.

Chemical Architecture & Synthesis

The title compound serves as a key intermediate (precursor) for generating libraries of biologically active hydrazones. The synthesis follows a linear, high-yield pathway amenable to scale-up.

Synthetic Pathway

The synthesis begins with the nucleophilic attack of 4-fluoroaniline on diethyl oxalate, followed by hydrazinolysis.

SynthesisPathwayStart4-FluoroanilineInterEthyl 2-((4-fluorophenyl)amino)-2-oxoacetate(Ester Intermediate)Start->Inter Nucleophilic Substitution Reagent1Diethyl Oxalate(Reflux, EtOH)Reagent1->InterProductN-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide(Core Scaffold)Inter->Product Hydrazinolysis Reagent2Hydrazine Hydrate(NH2NH2·H2O)Reagent2->ProductFinalTarget HydrazoneDerivatives(Schiff Bases)Product->Final Condensation(Schiff Base Formation) AldehydeAryl Aldehydes(R-CHO)Aldehyde->Final

Figure 1: Step-wise synthesis of the N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide core and its conversion to active hydrazone derivatives.

Structural Properties
FeatureChemical RoleBiological Impact
4-Fluoro Substitution Electron-withdrawing; metabolic blocker.Increases lipophilicity (LogP) for membrane permeability; prevents oxidative metabolism at the para-position [1].
Oxoacetamide Linker Rigid spacer with H-bond donors/acceptors.Facilitates binding to protein backbones via amide hydrogens and carbonyl oxygens.
Hydrazine Moiety Nucleophilic center; metal chelator.Critical for forming hydrazones; coordinates with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase) [2].

Pharmacological Profiles[2][3][4][5]

Antimicrobial Activity

Derivatives of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide have demonstrated potent activity against Gram-positive bacteria and Mycobacteria.

  • Target: DNA Gyrase (ATPase subunit) and Topoisomerase IV.

  • Efficacy: MIC values as low as 0.002–0.98 µg/mL have been reported for related hydrazide-hydrazones against S. epidermidis and S. aureus, outperforming standard antibiotics like nitrofurantoin in specific strains [3].

  • Mechanism: The hydrazone motif forms hydrogen bonds with the Asp73 and Gly77 residues in the ATP-binding pocket of DNA Gyrase B, inhibiting bacterial replication [4].

Anticancer Potential

The scaffold exhibits cytotoxicity against human tumor cell lines, particularly HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).

  • Mechanism:

    • Cell Cycle Arrest: Compounds induce arrest at the G2/M or G1/S phases.

    • Apoptosis: Up-regulation of Caspase-3 and Bax; down-regulation of Bcl-2.

    • Kinase Inhibition: Molecular docking suggests binding affinity to VEGFR-2 and EGFR kinases, disrupting angiogenesis and proliferation signaling [5].

  • Selectivity: Fluorinated derivatives often show higher selectivity for cancer cells over normal fibroblasts (HFF-1) compared to their non-fluorinated counterparts due to optimized lipophilicity.

Enzyme Inhibition (hCA & AChE)

The sulfonamide-like character of the amide/hydrazide backbone allows these compounds to act as inhibitors of:

  • Carbonic Anhydrase (hCA I, hCA II): Nanomolar inhibition (Ki < 100 nM) observed. The carbonyl oxygen and hydrazine nitrogens coordinate with the Zinc ion in the active site [2].

  • Acetylcholinesterase (AChE): Potential dual-binding site inhibitors for Alzheimer's therapy.

Structure-Activity Relationship (SAR) Deep Dive

The 4-Fluorophenyl group is not merely a passive substituent; it is a critical driver of potency.

SAR_AnalysisCoreN-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide CoreF_Atom4-Fluoro GroupCore->F_AtomLinkerOxoacetamide LinkerCore->LinkerHydrazineHydrazine TerminusCore->HydrazineF_Detail1. Blocks metabolic oxidation (CYP450)2. Increases lipophilicity (LogP)3. Enhances CNS penetrationF_Atom->F_DetailLinker_Detail1. Rigidifies structure2. H-bond acceptor (C=O)3. H-bond donor (NH)Linker->Linker_DetailHydrazine_Detail1. Essential for Schiff base formation2. Metal chelation site (Zn2+, Fe3+)3. Pharmacophore attachment pointHydrazine->Hydrazine_Detail

Figure 2: SAR analysis highlighting the functional contribution of each structural domain.

Key Insight: Replacing the 4-Fluoro group with electron-donating groups (e.g., -OCH3) often reduces metabolic stability, while bulkier halogens (e.g., -Br) may reduce solubility and cell permeability. The 4-F substituent represents an optimal balance of steric size and electronic effect [6].

Experimental Protocols

Protocol A: Synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Self-Validating Step: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The ester intermediate spot should disappear, replaced by a lower Rf hydrazide spot.

  • Esterification:

    • Dissolve 4-fluoroaniline (10 mmol) in ethanol (20 mL).

    • Add diethyl oxalate (15 mmol) dropwise.

    • Reflux for 4–6 hours.

    • Cool and filter the precipitate (Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate). Recrystallize from ethanol.

  • Hydrazinolysis:

    • Dissolve the ester intermediate (5 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (99%, 10 mmol) dropwise with stirring.

    • Reflux for 2–3 hours.[1] A white/off-white solid will precipitate.

    • Validation: Filter, wash with cold ethanol, and dry. Measure Melting Point (Expected: >200°C). Confirm structure via IR (presence of NHNH2 doublet at 3200-3300 cm⁻¹).

Protocol B: General Hydrazone Derivatization
  • Dissolve the core hydrazine (1 mmol) in Ethanol/Acetic Acid (10 mL, catalytic AcOH).

  • Add the appropriate aromatic aldehyde (1 mmol).

  • Reflux for 2–4 hours.

  • Cool, filter, and recrystallize the Schiff base product.[2]

Protocol C: Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) at 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).

  • Control: Include Ciprofloxacin or Nitrofurantoin as positive controls and DMSO as a negative control.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Mechanism of Action (Molecular Docking Context)

The biological activity is heavily dependent on the "lock-and-key" fit within the target protein.

MechanismCompoundHydrazone DerivativeH_BondHydrogen Bonding(NH...Asp73)Compound->H_BondPi_StackPi-Pi Stacking(Fluorophenyl...Phe Residues)Compound->Pi_StackChelationMetal Chelation(C=O/N...Mg2+ or Zn2+)Compound->ChelationTargetTarget Protein(e.g., DNA Gyrase B)H_Bond->TargetPi_Stack->TargetChelation->Target

Figure 3: Predicted binding interactions of the derivative within a generic enzyme active site.

References

  • Welch, J. T. (1987).[3] Advances in the preparation of biologically active organofluorine compounds. Tetrahedron, 43(14), 3123–3197. Link

  • Türkeş, C., et al. (2022).[4] New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. Chemistry & Biodiversity, 19(3). Link

  • Popiołek, L., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 760. Link

  • Al-Wahaibi, L. H., et al. (2024).[4] Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2435. Link

  • El-Moghazy, S. M., et al. (2022).[3][4] Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22. Link

  • Shah, J. J., et al. (2014). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 57(19). Link

Technical Guide: N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide as a Privileged Scaffold

[1]

Executive Summary

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide represents a critical pharmacophoric scaffold in medicinal chemistry, serving as a versatile precursor for biologically active hydrazones, thiazolidinones, and metal chelators.[1] Its structural uniqueness lies in the synergistic combination of a vicinal tricarbonyl-like core (via the oxoacetamide linker) and a para-fluorinated aromatic ring .[1]

This guide details the physicochemical advantages of fluorine substitution at the para position, provides a validated synthetic protocol, and analyzes the compound's role as a precursor in drug discovery pipelines targeting antimicrobial resistance and enzyme inhibition (e.g., urease, carbonic anhydrase).

Module 1: The Fluorine Advantage (Physicochemical & DMPK)

The incorporation of fluorine at the para position of the phenyl ring is not merely a structural variation; it is a strategic design choice that alters the molecule's electronic and metabolic profile.[1]

Metabolic Stability (The "Para-Blockade")

The para position of an unsubstituted phenyl ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP450 hydroxylation).

  • Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond.

  • Effect: Substitution with fluorine effectively blocks this metabolic "soft spot," extending the half-life (

    
    ) of the scaffold and its derivatives in vivo.
    
Electronic Modulation & Acidity

Fluorine is the most electronegative element (3.98 Pauling scale). Its presence exerts a strong inductive effect (-I) on the aromatic system.[1]

  • pKa Shift: The electron-withdrawing nature of the 4-fluorophenyl group decreases the electron density on the amide nitrogen.[1] This increases the acidity of the amide proton (

    
    ), enhancing its capability as a hydrogen bond donor in receptor binding pockets.
    
  • Lipophilicity (

    
    ):  Fluorine substitution typically increases lipophilicity compared to hydrogen, facilitating better membrane permeability (passive diffusion) while maintaining water solubility due to the polar hydrazino-oxoacetamide tail.
    
Bioisosterism

The fluorine atom (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.20 Å) sterically but mimics the hydroxyl group electronically. This allows the scaffold to fit into binding pockets designed for non-fluorinated analogs while altering the electrostatic potential surface to improve binding affinity.[1]

Module 2: Synthetic Protocol

Safety Warning: Hydrazine hydrate is highly toxic, a potential carcinogen, and unstable.[1] All manipulations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

Reaction Scheme

The synthesis follows a two-step pathway starting from commercially available 4-fluoroaniline.[1]

SynthesisPathwayAniline4-FluoroanilineIntermediateEthyl 2-((4-fluorophenyl)amino)-2-oxoacetateAniline->Intermediate Reflux (EtOH) 1-2hOxalateDiethyl OxalateOxalate->IntermediateProductN-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamideIntermediate->Product NH2NH2•H2O 0°C to RTHydrazineHydrazine HydrateHydrazine->Product

Figure 1: Step-wise synthesis of the target scaffold.

Step 1: Formation of the Oxamate Ester[1]
  • Reagents: 4-Fluoroaniline (10 mmol), Diethyl oxalate (20 mmol, excess), Ethanol (absolute).

  • Procedure:

    • Dissolve 4-fluoroaniline in absolute ethanol (20 mL).

    • Add diethyl oxalate dropwise under stirring.

    • Reflux the mixture for 1-2 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Upon completion, cool the mixture. The intermediate, Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate , often precipitates.[1] If not, remove solvent under reduced pressure.[1]

    • Yield expectation: 75-85%.[1]

Step 2: Hydrazinolysis
  • Reagents: Intermediate Ester (from Step 1), Hydrazine hydrate (99%, 1:1.2 molar equivalent), Ethanol.

  • Procedure:

    • Dissolve the ester intermediate in ethanol (30 mL).

    • Critical Control: Cool the solution to 0-5°C in an ice bath. This prevents the formation of the bis-derivative (oxanilide).[1]

    • Add hydrazine hydrate dropwise over 15 minutes.[1]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The product, N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide , will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.[1]

    • Yield expectation: 65-75%.[1]

Module 3: Structural Characterization[1][2]

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Infrared Spectroscopy (FT-IR)[1][3]
  • NH Stretching: Two distinct bands expected.

    • 3300-3400 cm⁻¹ (Hydrazine

      
      ).[1]
      
    • 3200-3250 cm⁻¹ (Amide

      
      ).[1]
      
  • Carbonyl (C=O): Two bands due to the oxoacetamide linkage.

    • ~1680 cm⁻¹ (Amide I).

    • ~1650 cm⁻¹ (Hydrazide C=O).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • Amide NH: Singlet, typically downfield (

    
     10.0 - 10.8 ppm) due to the electron-withdrawing oxo-group and the fluorophenyl ring.[1]
    
  • Hydrazine NH: Broad singlet (

    
     9.0 - 9.5 ppm).[1]
    
  • Hydrazine NH₂: Broad singlet (

    
     4.0 - 5.0 ppm), exchangeable with D₂O.
    
  • Aromatic Protons (4H):

    • The 4-fluorophenyl ring shows a characteristic splitting pattern due to H-F coupling (

      
       and 
      
      
      ).
    • Two multiplets centered around

      
       7.7 (ortho to N) and 
      
      
      7.2 (ortho to F).

Module 4: Biological Applications & Pharmacodynamics[1]

The N-(4-fluorophenyl)-2-hydrazino-2-oxoacetamide structure is rarely the "final drug" but rather a privileged scaffold used to generate diverse libraries.[1]

Precursor for Hydrazones (Schiff Bases)

Reacting the terminal hydrazine group with aromatic aldehydes yields hydrazone derivatives.

  • Target: Urease and Alpha-Glucosidase inhibition.[1]

  • Mechanism: The carbonyl oxygens and azomethine nitrogen (from the hydrazone) form a chelation pocket for metal ions (e.g., Nickel in Urease), inactivating the enzyme.

Heterocycle Synthesis

Cyclization of this scaffold with thioglycolic acid or carbon disulfide yields thiazolidinones and oxadiazoles .[1]

  • Application: Antimicrobial agents (specifically anti-tubercular against M. tuberculosis). The fluorine atom enhances cell wall penetration in mycobacteria.[1]

Mechanism of Action Diagram

SAR_MechanismScaffoldN-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamideF_Atom4-Fluoro SubstitutionScaffold->F_AtomOxo_LinkerOxoacetamide Linker(CO-CO)Scaffold->Oxo_LinkerHydrazineHydrazine Tail(NH-NH2)Scaffold->HydrazineMetabolismBlocks CYP450OxidationF_Atom->MetabolismPK EffectBindingH-Bond Donor(Acidic NH)F_Atom->BindingElectronic EffectChelationMetal Chelation(Ni2+, Zn2+)Oxo_Linker->ChelationDerivSchiff BaseFormationHydrazine->DerivReactivity

Figure 2: Structure-Activity Relationship (SAR) and mechanistic potential.

Comparative Data: Substituent Effects[1]

The table below illustrates why the 4-Fluoro analog is often preferred over the unsubstituted (H) or Chloro (Cl) analogs in lead optimization.

Property4-H (Unsubstituted)4-F (Fluorine)4-Cl (Chlorine)Implication
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅF is sterically closest to H (Bioisostere).[1]
Electronegativity 2.13.983.16F induces strongest acidity in amide NH.[1]
C-X Bond Strength ~99 kcal/mol~116 kcal/mol~81 kcal/molF provides superior metabolic stability.[1]
Lipophilicity (

)
0.00+0.14+0.71F offers moderate lipophilicity increase without solubility penalty.

References

  • Synthesis of Precursor (Ethyl Ester): PubChem.[1] Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate (CAS 69065-91-4).[1][2][3] National Library of Medicine.[1] Link

  • General Synthesis of Hydrazino-oxoacetamides: Güzel-Akdemir, Ö., et al. (2020).[1] Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Link (Demonstrates the oxoacetamide synthesis methodology).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Foundational text on the metabolic and electronic effects of F-substitution).

  • Biological Activity of Hydrazones: Popiołek, Ł. (2021). Antimicrobial activity of hydrazide–hydrazones. International Journal of Molecular Sciences. Link (Contextualizes the biological value of the hydrazone derivatives).

  • Crystal Structure Analysis: Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. (Provides structural insights into the H-bonding network of 4-fluoro-oxoacetamide derivatives). Link

literature review of hydrazino-2-oxoacetamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hydrazino-2-oxoacetamide Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The hydrazino-2-oxoacetamide core, which integrates a hydrazone moiety with an α-ketoamide structure, has emerged as one such scaffold. Hydrazones, characterized by the azometine group (-NHN=CH-), are known for their wide array of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[1][2] The combination of the hydrazone and α-ketoamide functionalities within the hydrazino-2-oxoacetamide framework is anticipated to yield novel therapeutic agents with enhanced potency and diverse mechanisms of action.[3]

This technical guide offers a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of hydrazino-2-oxoacetamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this promising class of compounds.

Core Synthesis Strategy: A Modular Approach

The synthesis of hydrazino-2-oxoacetamide derivatives is typically achieved through a straightforward and modular multi-step process. This allows for the facile generation of diverse compound libraries by varying the starting materials in the final step.

General Synthetic Workflow

The common synthetic route involves three key steps:

  • Amide Formation: Aniline or its substituted derivatives are reacted with an oxalyl chloride derivative (e.g., ethyl oxalyl chloride) to form an ethyl 2-oxo-2-(phenylamino)acetate intermediate.

  • Hydrazinolysis: The resulting ester intermediate is then treated with hydrazine hydrate. This reaction selectively replaces the ethoxy group with a hydrazinyl group (-NHNH2) to form the core 2-hydrazinyl-2-oxo-N-phenylacetamide scaffold.[3][4]

  • Condensation: The final hydrazino-2-oxoacetamide derivatives are synthesized via an acid-catalyzed condensation reaction between the hydrazinyl intermediate and a wide variety of aromatic or heteroaromatic aldehydes.[3][5]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Aniline Substituted Aniline Intermediate1 Ethyl 2-oxo-2-(phenylamino)acetate Aniline->Intermediate1 Reaction OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Intermediate1 CoreScaffold 2-Hydrazinyl-2-oxo-N-phenylacetamide Intermediate1->CoreScaffold Reaction Intermediate1->CoreScaffold Hydrazine Hydrazine Hydrate Hydrazine->CoreScaffold FinalProduct Final Hydrazino-2-oxoacetamide Derivative CoreScaffold->FinalProduct Acid Catalyst CoreScaffold->FinalProduct Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->FinalProduct

General synthetic workflow for hydrazino-2-oxoacetamide derivatives.
Experimental Protocol: Synthesis of 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide

This protocol details the synthesis of a representative anticancer compound, often referred to as compound 7k in the literature.[3]

Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate (5)

  • Aniline (1 equivalent) is dissolved in an appropriate solvent.

  • Ethyl oxalyl chloride (1.1 equivalents) is added dropwise to the solution at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The resulting precipitate is filtered, washed with cold solvent, and dried to yield the intermediate ester (5).

Step 2: Synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide (6)

  • To a solution of intermediate 5 (1 equivalent) in 96% ethanol, hydrazine hydrate (1.2 equivalents) is added dropwise.[3]

  • The solution is stirred at room temperature for 2 hours.

  • The precipitate formed is filtered off to give the hydrazide intermediate (6), which can be used in the next step without further purification.[3]

Step 3: Synthesis of 2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide (7k)

  • Hydrazide 6 (1 equivalent) is suspended in ethanol.

  • 2-Hydroxybenzaldehyde (1.1 equivalents) and a catalytic amount of acetic acid are added.

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized to afford the pure final compound (7k).

Therapeutic Applications and Biological Insights

Hydrazino-2-oxoacetamide derivatives have demonstrated significant potential across several therapeutic areas, most notably in oncology, infectious diseases, and neurology.

Anticancer Activity

The hybrid structure of hydrazino-2-oxoacetamide has been explored for its antiproliferative effects against various cancer cell lines.[3] The rationale stems from the known anticancer properties of both oxamide and hydrazone scaffolds, which can induce apoptosis and inhibit various kinases and phosphatases.[3]

Mechanism of Action: One of the key mechanisms identified is the induction of cell cycle arrest. For instance, compound 7k (2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide) has been shown to cause G1/S phase cell cycle arrest in MDA-MB-231 human breast cancer cells at higher concentrations.[3] This prevents the cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation and leading to cell death.[3]

cell_cycle G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound7k Hydrazino-2-oxoacetamide Derivative (e.g., 7k) Compound7k->Arrest Arrest->S  BLOCKS

Mechanism of G1/S cell cycle arrest by hydrazino-2-oxoacetamide derivatives.

Structure-Activity Relationship (SAR):

  • The presence of a hydroxyl group at the ortho position of the benzylidene ring (as in compound 7k ) appears crucial for high anticancer activity.[3] This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions with the biological target.

  • Substituents on the N-phenyl ring also modulate activity, though a clear trend has yet to be fully established.

Summary of Anticancer Activity:

Compound IDR-Group (on benzylidene)Cell LineIC50 (72h, µM)Reference
7k 2-OHMDA-MB-2317.73 ± 1.05[3]
7k 2-OH4T11.82 ± 1.14[3]
Doxorubicin - (Standard Drug)MDA-MB-2310.12 ± 0.01[3]
Antimicrobial Activity

The hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents.[6][7] Hydrazino-2-oxoacetamide derivatives have been evaluated for their efficacy against a spectrum of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Mechanism of Action: While the exact mechanisms are still under investigation, hydrazones are thought to exert their antimicrobial effects by interfering with essential cellular processes. This can include inhibiting key enzymes, disrupting cell membrane integrity, or chelating metal ions vital for microbial growth.

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the aromatic rings significantly influence antimicrobial potency.

  • Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (Cl, Br), on the benzylidene ring often enhance antibacterial activity.[6][8] This is potentially due to an increase in the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall, or by altering its electronic interaction with the target site.

  • For instance, one study found that a derivative with a para-nitro group exhibited a broader spectrum of activity compared to its unsubstituted counterpart.[9]

Summary of Antimicrobial Activity (MIC Values):

Compound ClassSubstituent EffectBacterial StrainMIC (µg/mL)Reference
Lactic Acid Hydrazide-HydrazonesElectron-withdrawing (NO₂)S. aureus64 - 128[6]
Isonicotinic Acid Hydrazide-HydrazonesVariesS. epidermidis1.95 - 7.81[6]
2,4-dichloro moiety hydrazonesp-nitro groupP. mirabilis12.5[9]
Ciprofloxacin (Standard)-P. mirabilis>100 (Resistant)[9]
Anticonvulsant Activity

Several classes of hydrazone-containing compounds have been reported to possess potent anticonvulsant properties.[1][10] This has prompted the investigation of hydrazino-2-oxoacetamide derivatives as potential antiepileptic agents.

Mechanism of Action: The anticonvulsant activity of many hydrazones is linked to their ability to modulate neurotransmission, often by interacting with ion channels or neurotransmitter receptors like the GABA receptor.[1] The exact targets for the hydrazino-2-oxoacetamide class are still an active area of research.

Screening and Evaluation:

  • Initial screening is typically performed using rodent models of epilepsy, such as the pentylenetetrazole (scPTZ) induced seizure test.[1][11]

  • Compounds that show significant protection against seizures in these models are then subjected to further evaluation to determine their median effective dose (ED50) and assess potential neurotoxicity (e.g., using the rotarod test).[12]

Structure-Activity Relationship (SAR):

  • Studies on related hydrazone series have shown that lipophilic groups and certain halogen substitutions on the aromatic rings can enhance anticonvulsant activity.[1][11]

  • The specific arrangement of the hydrazone and amide functionalities is critical for binding to the putative neuronal targets.

Conclusion and Future Directions

The hydrazino-2-oxoacetamide scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The modularity of its synthesis allows for extensive structural diversification, enabling fine-tuning of its pharmacological profile. Research to date has clearly established its potential in anticancer, antimicrobial, and anticonvulsant applications.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the most potent compounds identified so far to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for each therapeutic area to enable rational drug design.

  • In-Vivo Efficacy: Moving beyond in-vitro assays to evaluate the most promising derivatives in relevant animal models of disease.

  • Exploring New Therapeutic Targets: Given the broad bioactivity of hydrazones, the hydrazino-2-oxoacetamide scaffold should be screened against other important disease targets.

By leveraging the chemical tractability and proven biological potential of this scaffold, the scientific community is well-positioned to develop novel and effective medicines based on hydrazino-2-oxoacetamide derivatives.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Dehbid, M., Tahmasvand, R., Tasharofi, M., Shojaie, F., Aghamaali, M., Almasirad, A., & Salimi, M. (2020). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 15(5), 486-498. [Link]

  • Küçükgüzel, Ş. G., & Rollas, S. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry, 7(11), 1167-1184. [Link]

  • Singh, N., & Singh, A. (2016). A review exploring biological activities of hydrazones. Journal of Pharmaceutical and Scientific Innovation, 5(2), 64-71. [Link]

  • Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(10), 1039. [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 7(7), 123-128. [Link]

  • Mendes, A. F., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(9), 2852. [Link]

  • Adjei, I., Amengor, C. D. K., & Kpodo, F. M. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(38), 61-68. [Link]

  • O'Connor, M. J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2463. [Link]

  • Ratajczak, T., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. International Journal of Molecular Sciences, 23(21), 13322. [Link]

  • Stanković, N., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 23(10), 2439. [Link]

  • Xu, Z., et al. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3419-3423. [Link]

  • Mohamed, M. F., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(11), 387-407. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. [Link]

  • Koç, G., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(26), 23361-23377. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 17(12), 14594-14608. [Link]

  • Khan, M. S., Siddiqui, S. P., & Tarannum, N. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-15. [Link]

  • Agarwal, A., et al. (2006). Synthesis and Anticonvulsant Activity of Some Potential Thiazolidinonyl 2-oxo/thiobarbituric Acids. European Journal of Medicinal Chemistry, 41(10), 1223-1229. [Link]

  • Kumar, A., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436-3441. [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 7(5), S853. [Link]

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(10), 1039. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Bhoi, M. N., et al. (2018). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Journal of Applicable Chemistry, 7(3), 546-554. [Link]

  • Savych, H., & Tsubrik, O. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(11), 4478. [Link]

  • de Oliveira, R. S., et al. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Journal of the Brazilian Chemical Society, 32(4), 816-828. [Link]

  • Gökçe, M., et al. (2009). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 59(1), 29-33. [Link]

  • Siwek, A., et al. (2016). Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-145. [Link]

  • Chemi, G., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(20), 6185. [Link]

Sources

Methodological & Application

synthesis protocol for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide from diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This protocol details the optimized synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide (Target), a critical pharmacophore used in the development of isatin-based kinase inhibitors, antimicrobial agents, and heterocyclic building blocks.

The synthesis is executed in two phases starting from diethyl oxalate .[1] Unlike generic procedures, this protocol prioritizes regioselectivity to avoid the common formation of the symmetric diamide byproduct (


-bis(4-fluorophenyl)oxalamide).
Reaction Pathway[1][2][3]
  • Phase I (Aminolysis): Selective mono-acylation of 4-fluoroaniline with diethyl oxalate to form Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate (Intermediate A).

  • Phase II (Hydrazinolysis): Nucleophilic displacement of the ethoxy group by hydrazine hydrate to yield the final hydrazide.

Phase I: Synthesis of Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate

Rationale & Causality

The reaction between diethyl oxalate and aniline is an equilibrium-driven nucleophilic acyl substitution.

  • Critical Control - Stoichiometry: A 1:1 ratio often leads to the symmetric diamide (impurity). We employ a 2.5 molar equivalent of diethyl oxalate . The excess oxalate acts as both reagent and co-solvent, statistically favoring the mono-substituted product.

  • Thermodynamics: Reflux conditions provide the activation energy required for the poor nucleophile (aniline deactivated by the fluorine atom) to attack the ester carbonyl.

Protocol

Reagents:

  • 4-Fluoroaniline (10.0 mmol, 1.11 g)

  • Diethyl oxalate (25.0 mmol, 3.65 g) [Excess]

  • Ethanol (Absolute, 10 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 4-fluoroaniline and Ethanol. Stir until dissolved.

  • Addition: Add diethyl oxalate in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The aniline spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Cool further to

      
       in an ice bath for 30 minutes. The excess diethyl oxalate remains in solution, while the mono-amide product crystallizes.
      
  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold ethanol (

    
    ) to remove residual diethyl oxalate.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 85–92% Appearance: White to off-white needles.

Phase II: Hydrazinolysis to Target Molecule

Rationale & Causality

Hydrazine is a potent alpha-effect nucleophile.

  • Critical Control - Temperature: The reaction must be initiated at

    
     . Higher temperatures during addition can cause hydrazine to attack the amide carbonyl (breaking the molecule) or lead to bis-hydrazide formation.
    
  • Solvent Choice: Ethanol is used to solubilize the hydrazine hydrate while keeping the final product insoluble, facilitating isolation by simple filtration.

Protocol

Reagents:

  • Intermediate A (Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate) (5.0 mmol, 1.05 g)

  • Hydrazine Hydrate (80% or 98%, 7.5 mmol, 1.5 eq)

  • Ethanol (15 mL)

Procedure:

  • Suspension: In a 50 mL Erlenmeyer flask, suspend Intermediate A in Ethanol (15 mL). Stir vigorously.

    • Note: The ester may not dissolve completely at first; this is normal.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes.

    • Observation: The suspension will thin out as the ester reacts, followed by the precipitation of the hydrazide product.

  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 1–2 hours.
    
  • Isolation: Filter the thick precipitate using a Büchner funnel.

  • Purification: Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to facilitate drying.
  • Drying: Air dry or vacuum dry at

    
    .
    

Expected Yield: 80–88% Appearance: White powder.

Characterization & Quality Control

The following data validates the structural integrity of the synthesized molecule.

ParameterSpecificationDiagnostic Signal
Melting Point 220–225°C (dec)Sharp melting range indicates high purity.
IR Spectroscopy Amide I / II1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, hydrazide).
¹H NMR (DMSO-d₆)Amide NH

10.8 ppm (s, 1H) - Downfield due to H-bonding.
¹H NMR (DMSO-d₆)Hydrazide NH

9.8 ppm (s, 1H),

4.6 ppm (s, 2H, NH₂).
¹H NMR (DMSO-d₆)Aromatic

7.7 (m, 2H),

7.2 (m, 2H) - Characteristic para-substitution pattern.
¹⁹F NMR Fluorine Shift

-118 to -120 ppm (s).

Visualization of Workflows

Reaction Workflow

This diagram illustrates the step-by-step transformation and critical isolation points.

SynthesisWorkflow Reagents Reagents: Diethyl Oxalate (Excess) + 4-Fluoroaniline Reflux Phase I: Reflux in EtOH (78°C, 4-6h) Reagents->Reflux Nucleophilic Acyl Substitution Intermediate Intermediate A: Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate (Crystalline Solid) Reflux->Intermediate Crystallization & Filtration Hydrazinolysis Phase II: Hydrazine Hydrate (0°C to RT, EtOH) Intermediate->Hydrazinolysis Re-suspension Product Final Product: N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide Hydrazinolysis->Product Precipitation & Wash

Figure 1: Operational workflow for the two-step synthesis protocol.[2]

Mechanistic Pathway

This diagram details the molecular mechanism, highlighting the tetrahedral intermediate stabilization.

Mechanism Start Diethyl Oxalate (Electrophile) Attack1 Nucleophilic Attack (4-Fluoroaniline) Start->Attack1 Tetra1 Tetrahedral Intermediate Attack1->Tetra1 Reversible Intermed Intermediate Ester (Stable) Tetra1->Intermed - EtOH Attack2 Hydrazine Attack (Alpha-Effect) Intermed->Attack2 0°C Control Final Target Hydrazide Attack2->Final - EtOH

Figure 2: Mechanistic pathway showing the sequential displacement of ethoxy groups.

References

  • PubChem. (2025).[3][4][5] Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate (Compound Summary). National Library of Medicine. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl) derivatives.[6][Link][6]

Sources

using N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide as a ligand in metal coordination complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Engineering Metal Coordination Complexes with N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Executive Summary

This application note details the synthesis, characterization, and metallization protocols for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide (referred to herein as L-Fph ).

L-Fph represents a specialized class of oxamic acid hydrazide ligands. Its structural uniqueness lies in the integration of a fluorinated phenyl ring —which enhances lipophilicity and metabolic stability—with a hydrazino-oxoacetamide core (


). This moiety offers a versatile ONO or NO donor set, capable of stabilizing transition metals (Cu, Co, Ni, Zn) in various oxidation states. These complexes are critical candidates in drug discovery, particularly for antimicrobial and anticancer applications where the fluorine atom acts as a bioisostere to modulate pharmacokinetics.

Ligand Synthesis & Validation

The synthesis of L-Fph is a two-step condensation reaction. The protocol relies on the nucleophilic attack of 4-fluoroaniline on diethyl oxalate, followed by hydrazinolysis.

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Critical Process Parameters A Diethyl Oxalate (Starting Material 1) C Intermediate: Ethyl N-(4-fluorophenyl)oxamate A->C Ethanol, Reflux 1:1 Molar Ratio B 4-Fluoroaniline (Starting Material 2) B->C E Final Ligand (L-Fph): N-(4-Fluorophenyl)-2-hydrazino- 2-oxoacetamide C->E Hydrazinolysis Excess N2H4 D Hydrazine Hydrate (Nucleophile) D->E P1 Temp: 70-80°C P2 Time: 3-5 Hours

Figure 1: Step-wise synthesis pathway for L-Fph ligand generation.

Experimental Protocol

Step 1: Synthesis of Ethyl N-(4-fluorophenyl)oxamate (Intermediate)

  • Dissolve 4-fluoroaniline (0.01 mol, 1.11 g) in 20 mL of absolute ethanol.

  • Add diethyl oxalate (0.01 mol, 1.46 g) dropwise under constant stirring.

  • Reflux the mixture for 1 hour.

  • Cool to room temperature. The ester intermediate typically precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Synthesis of L-Fph

  • Suspend the ester intermediate (0.01 mol) in 30 mL of ethanol.

  • Add hydrazine hydrate (99%, 0.02 mol) dropwise. Note: Excess hydrazine drives the equilibrium to the hydrazide.

  • Reflux for 3–4 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).

  • Cool to 0°C. The white/off-white solid L-Fph will crystallize.

  • Purification: Recrystallize from hot ethanol to remove unreacted hydrazine.

    • Yield Target: >75%

    • Melting Point: Expect >200°C (characteristic of oxamic hydrazides).

Characterization Checkpoints:

  • IR (

    
    ):  Look for doublet peaks at 3200–3300 (
    
    
    
    ), 1660–1690 (Amide I, C=O), and 1200–1250 (C-F stretch).
  • 1H NMR (DMSO-

    
    ): 
    
    
    
    10.5 (s, 1H, -NH-CO-),
    
    
    4.5 (br s, 2H, -
    
    
    ).

Metal Coordination Protocols

The L-Fph ligand exhibits keto-enol tautomerism. In neutral media, it coordinates in the keto form ; in basic media, it deprotonates to the enol form , acting as a mono-anionic chelator.

General Complexation Procedure (M:L = 1:2)[1]

Reagents:

  • Metal Salt:

    
     or 
    
    
    
    (where M = Cu(II), Co(II), Ni(II), Zn(II)).
  • Solvent: Ethanol or Methanol (HPLC Grade).

Protocol:

  • Ligand Solution: Dissolve L-Fph (2 mmol) in 25 mL hot ethanol.

  • Metal Solution: Dissolve Metal Salt (1 mmol) in 10 mL ethanol.

  • Mixing: Add the metal solution to the ligand solution dropwise.

    • Observation: Immediate color change indicates complexation (e.g., Cu

      
       Green, Co 
      
      
      
      Pink/Brown).
  • Reflux: Heat at 70°C for 4–6 hours.

  • Precipitation: Reduce volume by 50% via rotary evaporation. Cool to room temperature.

  • Filtration: Collect the colored precipitate.

  • Washing: Wash with cold ethanol (remove unreacted ligand) followed by diethyl ether.

  • Drying: Desiccate over anhydrous

    
    .
    
Structural Elucidation Data
TechniqueParameterExpected Observation & Causality
FT-IR

Shift
Shift from ~1680

(free ligand) to ~1640

indicates Carbonyl-O coordination.
FT-IR

New Band
Appearance at ~1600

in enol-form complexes confirms azomethine nitrogen coordination.
Molar Conductance

(

)
Non-electrolyte (< 20) for neutral complexes

; 1:2 Electrolyte (> 140) if

is outside the sphere.
Magnetic Moment

(B.M.)
Cu(II): 1.7–1.9 (Mononuclear); Co(II): 4.3–5.2 (High spin Octahedral).

Biological Application Workflows

Metal complexes of L-Fph are potent antimicrobial agents due to the "Chelation Theory" (Overtone’s concept)—chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing penetration of the bacterial lipid membrane.

Antimicrobial Screening (Agar Well Diffusion)

Workflow Visualization:

BioAssay Start Synthesized [M(L-Fph)2] Complex Prep Dissolve in DMSO (1 mg/mL) Start->Prep Apply Add 50µL to 6mm Wells Prep->Apply Culture Inoculate Muller-Hinton Agar (E. coli / S. aureus) Culture->Apply Incubate Incubate 37°C for 24h Apply->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Figure 2: Standardized workflow for antimicrobial screening of L-Fph complexes.

Protocol:

  • Preparation: Prepare stock solutions of the Metal-L-Fph complex in DMSO (

    
     M).
    
  • Controls: Use Ciprofloxacin as positive control; pure DMSO as negative control.

  • Inoculation: Swab test organisms (S. aureus ATCC 25923, E. coli ATCC 25922) onto Muller-Hinton agar plates (

    
     CFU/mL).
    
  • Application: Punch 6mm wells and introduce 50–100

    
     of the complex solution.
    
  • Analysis: After 24h incubation, measure the diameter of the inhibition zone.

    • Success Metric: Zone > 15mm indicates significant activity.

DNA Binding Studies (UV-Vis Titration)

To determine if the complex acts as an anticancer agent via DNA intercalation:

  • Baseline: Record UV-Vis spectrum of the Complex (

    
    ) in Tris-HCl buffer (pH 7.2).
    
  • Titration: Add increasing increments of CT-DNA (0–50

    
    ).
    
  • Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).

    • Interpretation: Hypochromism > 15% strongly suggests intercalation (insertion of the planar ligand between DNA base pairs).

References

  • Synthesis and Characterization of Hydrazide Complexes: Joshi, U. "Studies on novel hydrazide compounds and their metal complex."[1][2] Journal of Chemical and Pharmaceutical Research, 2013, 5(9):96-99.[1]

  • Antimicrobial Mechanisms of Metal Complexes: Claudel, M., et al. "New Antimicrobial Strategies Based on Metal Complexes." Molecules, 2020, 25(23), 5656.

  • Fluorinated Schiff Base Ligands: El-Lateef, A., et al. "Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes." Polymers, 2022.[3]

  • Crystal Structure of Fluorophenyl Acetamide Derivatives: Lynch, D.E., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide." Acta Crystallographica Section E, 2020.

  • Coordination Chemistry of Acethydrazides: Bougherra, H., et al. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative." Journal of Chemical Sciences, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic target. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for robust and reproducible synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is efficiently achieved through a two-step process. The first step involves the N-acylation of 4-fluoroaniline with diethyl oxalate to form an intermediate oxamic acid ester. The second step is a subsequent hydrazinolysis of this ester to yield the final hydrazide product. This pathway is reliable, but careful control of reaction parameters is crucial for maximizing yield and minimizing impurity formation.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Hydrazinolysis Reactant1 4-Fluoroaniline Intermediate Ethyl N-(4-fluorophenyl)-2-oxoacetamide Reactant1->Intermediate Ethanol, Reflux Reactant2 Diethyl Oxalate Reactant2->Intermediate Ethanol, Reflux Product N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide Intermediate->Product Ethanol, Reflux Reactant3 Hydrazine Hydrate Reactant3->Product Ethanol, Reflux

Caption: General two-step synthesis pathway.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(4-fluorophenyl)-2-oxoacetamide (Intermediate)

This procedure details the formation of the amide-ester intermediate. The reaction relies on the nucleophilic attack of the aniline on one of the electrophilic carbonyl carbons of diethyl oxalate.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Fluoroaniline111.125.56 g50.01.0
Diethyl Oxalate146.1421.92 g (19.9 mL)150.03.0
Absolute Ethanol46.07100 mL-Solvent

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 4-fluoroaniline (1.0 eq) and absolute ethanol (100 mL). Stir until the aniline is fully dissolved.

  • Initiate Reaction: Add diethyl oxalate (3.0 eq) to the solution. The large excess of diethyl oxalate helps to drive the reaction towards the mono-acylated product and minimizes the formation of the symmetrical diamide byproduct.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting aniline spot should diminish and a new, less polar product spot should appear.

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove excess diethyl oxalate.

  • Drying: Dry the product, ethyl N-(4-fluorophenyl)-2-oxoacetamide, under vacuum at 40-50°C. A typical yield is 80-90%.

Protocol 2: Synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide (Final Product)

This procedure converts the intermediate ester to the desired hydrazide via nucleophilic acyl substitution with hydrazine.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Ethyl N-(4-fluorophenyl)-2-oxoacetamide211.1810.56 g50.01.0
Hydrazine Hydrate (~64% hydrazine)50.064.90 g (4.8 mL)75.01.5
Absolute Ethanol46.07150 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the intermediate ester (1.0 eq) in absolute ethanol (150 mL).

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux. The suspension should gradually become a clear solution and then a precipitate may form as the product is generated. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane). The spot corresponding to the starting ester should be consumed.

  • Work-up: Cool the reaction flask to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

  • Drying: Dry the final product, N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide, under vacuum. A typical yield is 85-95%.

Part 2: Troubleshooting Guide

This section addresses common issues that can lead to suboptimal results.

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC SM_Present Issue: Incomplete Reaction Cause: Insufficient time/temp, poor reagent quality. CheckTLC->SM_Present Unreacted Starting Material Present SideProduct Issue: Side Product Formation Cause: Incorrect stoichiometry (Step 1), degradation. CheckTLC->SideProduct Unexpected Spots (Side Products) NoProduct Issue: Product Lost During Work-up Cause: Product is soluble in wash solvent. CheckTLC->NoProduct Clean Reaction, but Poor Isolated Yield Fix_SM Solution: • Extend reflux time. • Ensure anhydrous conditions (Step 1). • Use fresh, high-quality hydrazine (Step 2). SM_Present->Fix_SM Fix_SideProduct Solution: • Use large excess of diethyl oxalate (Step 1). • Control temperature carefully during hydrazinolysis. SideProduct->Fix_SideProduct Fix_Workup Solution: • Ensure wash solvents are ice-cold. • Minimize the volume of solvent used for washing. • Attempt to recover from filtrate. NoProduct->Fix_Workup

Caption: A logic diagram for troubleshooting low reaction yields.

Q1: My yield for Step 1 (the intermediate ester) is very low, and TLC shows a significant amount of unreacted 4-fluoroaniline.

A1: This points to an incomplete reaction.

  • Causality: The amidation reaction requires sufficient thermal energy and time to proceed to completion. Aniline derivatives can be deactivated, requiring robust conditions.

  • Troubleshooting Steps:

    • Reaction Time/Temperature: Ensure you are maintaining a vigorous reflux for the full recommended duration (3-4 hours). If the reaction is still sluggish, you can extend the reflux time to 6 hours.

    • Solvent Quality: The reaction is sensitive to water. Ensure you are using absolute (anhydrous) ethanol. Water can hydrolyze the diethyl oxalate, reducing its effective concentration.[2]

    • Reagent Purity: Verify the purity of your 4-fluoroaniline. Impurities can inhibit the reaction.

Q2: In Step 1, I isolated a high-melting point solid that is not my desired product. What could it be?

A2: You have likely formed the symmetrical diamide, N1,N2-bis(4-fluorophenyl)oxalamide.

  • Causality: This occurs when a second molecule of 4-fluoroaniline reacts with the ester group of the desired intermediate product. While using an excess of diethyl oxalate is designed to prevent this, it can still occur if the reagents are mixed improperly or if the local concentration of aniline is too high.[3]

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using at least a 3-fold molar excess of diethyl oxalate. This statistically favors the reaction of aniline with diethyl oxalate over the intermediate product.

    • Addition Method: For larger scale reactions, consider adding the aniline solution slowly to the refluxing solution of diethyl oxalate in ethanol. This maintains a high concentration of the oxalate relative to the aniline throughout the reaction.

Q3: The hydrazinolysis reaction (Step 2) is slow and gives a poor yield.

A3: This is often related to the quality of the hydrazine or insufficient reaction time.

  • Causality: Hydrazinolysis is a nucleophilic substitution at the ester carbonyl.[4] The nucleophilicity of hydrazine can be compromised by degradation, and the reaction requires time to displace the ethoxide leaving group.

  • Troubleshooting Steps:

    • Hydrazine Quality: Hydrazine hydrate can degrade upon storage, especially if exposed to air (oxidation) or CO2. Use a fresh bottle or verify the concentration of an older one.

    • Reaction Time: While 4-6 hours is typical, some sluggish reactions may benefit from extending the reflux to 8 hours or even overnight. Monitor by TLC to confirm the disappearance of the starting ester.

    • Temperature: Ensure a steady reflux is maintained. A temperature that is too low will result in a very slow reaction rate.

Q4: My final product is off-white or yellow and has a broad melting point range.

A4: This indicates the presence of impurities. The most likely culprits are unreacted starting ester or side products from decomposition.

  • Causality: Insufficient purification or degradation of the product/reagents can lead to a discolored and impure final product.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.[5]

    • Washing: Ensure the filtered product is washed thoroughly with cold solvents (ethanol, ether) to remove soluble impurities without dissolving a significant amount of the product.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with this synthesis?

    • A: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Diethyl oxalate is toxic and an irritant.[2] Standard laboratory safety practices should be followed throughout.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR. The ¹H NMR should show characteristic peaks for the aromatic protons, the N-H protons of the amide and hydrazine groups. The FTIR spectrum should display characteristic absorptions for N-H stretching and C=O stretching of the amide and hydrazide functionalities.[6]

      • Mass Spectrometry: To confirm the molecular weight of the product.

  • Q: Can I use a different solvent than ethanol?

    • A: For Step 1, other alcohols like methanol or isopropanol could be used, but reaction times and solubility may vary. For Step 2, ethanol is highly effective due to its ability to dissolve the reactants and its suitable boiling point. Using aprotic solvents is not recommended as they may not facilitate the proton transfers involved in the reaction mechanism as effectively.

  • Q: Why is it a "hydrazino-oxoacetamide" and not a "hydrazide"?

    • A: The nomenclature reflects the structure's parent chain. It is an acetamide (-CH2-C(=O)NH-) that is substituted at the 2-position with a hydrazino group (-NHNH2) and an oxo group (=O). While it contains a hydrazide functional group, the systematic IUPAC name is derived from the acetamide backbone.

References

  • Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. [Link]

  • Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData. [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • ResearchGate. Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. [Link]

  • ResearchGate. Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl.... [Link]

  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Google Patents. CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.

Sources

solving solubility issues with N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide possesses a chemical structure that suggests limited water solubility, primarily due to the hydrophobic nature of the 4-fluorophenyl ring. This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues, ensuring the reliability and reproducibility of your experimental results.

Our approach is grounded in established principles of formulation science, providing not just methods, but the causal reasoning behind them. This allows for informed decisions tailored to your specific experimental context.

Compound Profile: N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

While extensive experimental data for this specific molecule is not widely published, we can infer its likely physicochemical properties based on its structural motifs. This profile serves as a foundational guide for troubleshooting.

PropertyEstimated Value / CharacteristicRationale & Implications for Solubility
Molecular Formula C₈H₈FN₃O₂-
Molecular Weight ~197.17 g/mol Moderate molecular weight, not the primary driver of insolubility.
Key Structural Features 4-fluorophenyl group, Hydrazino-oxoacetamide linkerThe fluorophenyl group is hydrophobic and significantly contributes to poor aqueous solubility.
Predicted LogP Moderately PositiveIndicates a preference for a lipid environment over an aqueous one (lipophilicity).
Potential for Ionization The hydrazine and amide protons are weakly acidic.Solubility is likely to be pH-dependent. Deprotonation at higher pH could increase solubility.
Hydrogen Bonding Contains multiple H-bond donors (N-H) and acceptors (C=O, F)While capable of hydrogen bonding, intramolecular bonding and the dominant hydrophobic ring can still lead to low water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed that N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide has very low solubility in my aqueous buffer. Why is this happening?

Answer: The primary reason for the poor aqueous solubility of this compound is its molecular structure. The N-(4-fluorophenyl) group is a classic hydrophobic (water-fearing) moiety. For the compound to dissolve, water molecules must arrange themselves around this ring, which is an energetically unfavorable process. While the hydrazino-oxoacetamide portion of the molecule has polar groups that can interact with water, the energetic cost of solvating the hydrophobic ring is often too high, leading to the compound remaining in its solid, crystalline state rather than dissolving.

Q2: What is the recommended first-line strategy for solubilizing this compound for an in vitro experiment?

Answer: A systematic, stepwise approach is always recommended, starting with the simplest and least disruptive methods. The goal is to achieve complete dissolution without introducing artifacts into your experiment. We recommend the following workflow.

G cluster_0 start Start: Need to Solubilize Compound ph_check Is the compound ionizable? (Likely, yes) start->ph_check ph_protocol Attempt pH Adjustment (See Protocol 1) ph_check->ph_protocol Yes cosolvent Use a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) (See Protocol 2) ph_check->cosolvent No / Insufficient ph_protocol->cosolvent Insufficient Solubility success Success: Compound Solubilized ph_protocol->success Soluble cosolvent->success Soluble complexation Advanced Strategy: Consider Cyclodextrins (See Protocol 3) cosolvent->complexation Insufficient or Precipitates on Dilution complexation->success Soluble surfactant Advanced Strategy: Consider Surfactants (e.g., Tween-80) complexation->surfactant Insufficient or Interference Issues surfactant->success Soluble

preventing side reactions during the hydrazinolysis of N-(4-fluorophenyl)oxamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrazinolysis of N-(4-fluorophenyl)oxamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the nuances of this reaction, prevent common side reactions, and ensure the successful synthesis of your target 4-fluorophenyl oxamic acid hydrazide.

Introduction to the Chemistry

The hydrazinolysis of an N-(4-fluorophenyl)oxamate is a nucleophilic acyl substitution reaction. The primary objective is the selective reaction of hydrazine with the ester functional group to form the corresponding hydrazide, leaving the N-aryl amide bond intact. However, the presence of two electrophilic carbonyl groups and a potentially reactive N-H bond, along with the high nucleophilicity of hydrazine, can lead to several side reactions. This guide will address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the experimental process.

Issue 1: Low or No Yield of the Desired Hydrazide

Symptoms: TLC analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Hydrazine: Hydrazine can be consumed by side reactions or may not be present in sufficient excess to drive the reaction to completion.

    • Solution: Increase the molar equivalents of hydrazine hydrate. A common starting point is 5-10 equivalents relative to the oxamate ester.[1]

  • Low Reaction Temperature: The activation energy for the aminolysis of the ester may not be met.

    • Solution: If the reaction is being run at room temperature, consider heating the reaction mixture. Refluxing in a suitable solvent like ethanol is a common practice for hydrazinolysis.[1][2]

  • Poor Reagent Quality: Hydrazine is hygroscopic and can degrade over time.

    • Solution: Use a fresh, unopened bottle of hydrazine hydrate or anhydrous hydrazine if available and handle it quickly to minimize exposure to atmospheric moisture.[3] Ensure your starting oxamate is pure.[4]

  • Inappropriate Solvent: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

    • Solution: Ensure both the N-(4-fluorophenyl)oxamate and hydrazine are soluble in the reaction solvent. Alcohols like ethanol or methanol are generally good choices.[1][5] In some cases, a co-solvent like THF may be beneficial.[5]

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

This is one of the most common challenges. Below are the likely side products and strategies to mitigate their formation.

Plausible Structure: 1-amino-4-(4-fluorophenyl)piperazine-2,3-dione

Mechanism: This side product can arise from an initial successful hydrazinolysis, followed by an intramolecular cyclization where the newly formed hydrazide attacks the amide carbonyl.

Prevention Strategies:

  • Strict Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of the intramolecular cyclization.[6] While heat may be needed to initiate the primary reaction, prolonged heating at high temperatures should be avoided once the ester has been consumed.

  • Solvent Choice: Using a solvent in which the desired product is sparingly soluble can be advantageous. If the target hydrazide precipitates as it forms, this will physically remove it from the reaction medium, preventing it from undergoing further reactions.[5]

  • Control of Reaction Time: Monitor the reaction closely by TLC. Once the starting ester is consumed, work up the reaction promptly to avoid the formation of subsequent products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and temperature for the hydrazinolysis of N-(4-fluorophenyl)oxamates?

A1: Anhydrous ethanol is a highly recommended solvent as it typically solubilizes both the oxamate ester and hydrazine, and the resulting hydrazide may precipitate upon cooling, simplifying purification.[1][5] A common starting temperature is reflux (approximately 78 °C for ethanol).[2] However, the optimal temperature may need to be determined empirically; start with reflux and consider lowering the temperature if significant side product formation is observed.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most effective method.[1][2] Use a solvent system that gives good separation between your starting material and the more polar product. A mixture of ethyl acetate and hexane is a good starting point for developing a suitable eluent system. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) will indicate product formation.

Q3: My final product is an oil or a gummy solid and is difficult to purify. What are my options?

A3: This suggests the presence of impurities.

  • Trituration: Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce precipitation of the desired product while washing away less polar impurities.[1]

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a powerful purification technique.[4]

  • Column Chromatography: If other methods fail, purification by silica gel column chromatography may be necessary.[2][4] A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one can effectively separate the desired hydrazide from non-polar impurities and highly polar baseline impurities.

Q4: Can the amide bond of the N-(4-fluorophenyl)oxamate be cleaved by hydrazine?

A4: While less reactive than the ester, amide bonds can undergo hydrazinolysis under harsh conditions (e.g., high temperatures and prolonged reaction times).[7] This would lead to the formation of 4-fluoroaniline and oxalyl dihydrazide. To favor selective reaction at the ester, use the mildest conditions possible that still allow for the consumption of the starting material. This reinforces the importance of careful temperature control and reaction monitoring.

Experimental Protocols

General Protocol for Hydrazinolysis of an N-(4-fluorophenyl)oxamate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-(4-fluorophenyl)oxamate ester (1.0 eq) in anhydrous ethanol (10-20 mL per gram of ester).[1]

  • Reagent Addition: Add hydrazine hydrate (5-10 eq) dropwise to the stirred solution at room temperature.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC every 1-2 hours.[2]

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel chromatography as needed.[4]

Data Summary Table
ParameterRecommendationRationale
Solvent Anhydrous Ethanol/MethanolGood solubility for reactants; product may precipitate upon cooling.[1][5]
Hydrazine Hydrazine Hydrate (5-10 eq)Excess drives the reaction to completion.[1]
Temperature Reflux (initially)Provides sufficient energy for the reaction; may need to be lowered to prevent side reactions.[2][6]
Monitoring TLCAllows for tracking the consumption of starting material and the formation of products.[1]

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and a key side reaction.

hydrazinolysis_reaction Desired Hydrazinolysis Pathway start N-(4-fluorophenyl)oxamate hydrazine + N2H4 start->hydrazine intermediate Tetrahedral Intermediate hydrazine->intermediate Nucleophilic Attack alkoxide - RO⁻ intermediate->alkoxide product 4-Fluorophenyl Oxamic Acid Hydrazide alkoxide->product Elimination

Caption: Desired Hydrazinolysis Pathway

side_reaction Potential Side Reaction: Intramolecular Cyclization product 4-Fluorophenyl Oxamic Acid Hydrazide cyclization_intermediate Intramolecular Attack product->cyclization_intermediate Intramolecular Nucleophilic Attack side_product Cyclic Side Product (Diketopiperazine-like) cyclization_intermediate->side_product Cyclization

Caption: Potential Side Reaction: Intramolecular Cyclization

References

  • Agilent Technologies. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. Retrieved from [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

  • ResearchGate. (2022). DKP formation mechanism. Retrieved from [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. Tetrahedron Letters, 28(29), 3419-3422.
  • Google Patents. (2022). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Chen, N., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8813-8822.
  • Al-Ghorbani, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56(1), 38-44.
  • ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Retrieved from [Link]

  • ResearchGate. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]

  • Frontiers. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

Sources

identifying decomposition products of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: TLC Analysis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Executive Summary

You are analyzing N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide , a compound containing both a secondary amide and a reactive hydrazide moiety attached to a glyoxyl backbone. This structural complexity makes it susceptible to two primary degradation pathways: hydrolysis (releasing 4-fluoroaniline) and oxidation (degrading the hydrazine group).

This guide provides a self-validating TLC protocol to distinguish the intact parent compound from its specific decomposition products.

Module 1: Diagnostic Workflow (The Triage)

Do not treat this as a standard TLC run. The hydrazide group is nucleophilic and reducing, while the 4-fluorophenyl moiety provides the UV chromophore.

Step 1: The "Stability Check" (2D-TLC)

Before trusting a new bottle or reaction mixture, verify if the compound is decomposing on the silica gel (which is slightly acidic).

  • Spot the sample at the corner of a square TLC plate.

  • Run the plate in Solvent System A (see below).

  • Rotate the plate 90° and run it again in the same solvent.

  • Diagnosis: If all spots lie on the diagonal, the sample is stable. If off-diagonal spots appear, the compound is degrading during the run (likely hydrolysis on acidic silica).

Step 2: Solvent System Selection
  • Standard Screen: 5% Methanol in Dichloromethane (DCM).

  • For Polar Impurities: 10% Methanol in DCM + 0.5% Acetic Acid (to suppress tailing of hydrazides).

  • For Non-Polar Impurities (Anilines): 30% Ethyl Acetate in Hexanes.

Module 2: Decomposition Pathways & Visualization

Understanding what you are looking for is critical. The parent compound degrades into distinct chemical species with unique staining properties.

Degradation Logic Map

Decomposition Parent Parent Compound (Hydrazino-oxoacetamide) Aniline 4-Fluoroaniline (Hydrolysis Product) Parent->Aniline Amide Hydrolysis (Moisture/Acid) Acid Oxalic Acid Derivs (Hydrolysis Product) Parent->Acid Hydrazide Hydrolysis Azo Azo/Dimers (Oxidation Product) Parent->Azo Air Oxidation (Slow)

Figure 1: Primary decomposition pathways. The 4-Fluoroaniline is the most common UV-active impurity.

Visualization Matrix
ComponentUV (254 nm)Ninhydrin StainKMnO₄ StainExpected Rf (Relative)
Parent Compound Strong (Dark Spot)Orange/Red (Hydrazide)Yellow/Brown (Oxidizable)Mid-Polar (0.3 - 0.5)
4-Fluoroaniline Strong (Dark Spot)Faint/No Reaction*No ReactionHigh (0.6 - 0.8)
Hydrazine (Free) InvisiblePurple/Blue BrownBaseline (0.0)
Oxalic Derivatives Weak/InvisibleWeakNo ReactionStreak/Baseline

*Note: Primary anilines react poorly with Ninhydrin compared to aliphatic amines/hydrazines. Use Ehrlich’s Reagent or Cinnamaldehyde for specific aniline detection if needed.

Module 3: Troubleshooting Q&A

Q1: I see a "ghost spot" trailing my main compound. Is my product impure?

  • Diagnosis: This is likely on-column hydrolysis . The silica gel is slightly acidic (

    
    ), which can catalyze the hydrolysis of the hydrazide or amide bond during the run.
    
  • Solution: Pre-treat your TLC plate by running it in a solvent containing 1% Triethylamine (Et3N) and drying it before use. This neutralizes the silica. If the ghost spot disappears, it was an artifact of the method, not the sample.

Q2: My spot stays at the baseline and streaks. Why?

  • Diagnosis: The hydrazide group (-NH-NH2) is polar and basic. It interacts strongly with the silanol groups of the stationary phase.

  • Solution: Add 0.5% - 1% Methanol or 0.1% Ammonium Hydroxide to your mobile phase. This competes for the active sites on the silica, sharpening the spot.

Q3: The compound turns yellow on the plate before I stain it.

  • Diagnosis: This indicates oxidative instability . Hydrazines can oxidize to azo compounds (-N=N-) in air, which are often colored (yellow/orange).

  • Solution: Perform the TLC analysis immediately after spotting. Do not let the dried plate sit in air. If recovery is needed, work under Nitrogen/Argon.

Q4: How do I confirm the upper spot is definitely 4-Fluoroaniline?

  • Validation: Perform a Co-Spot (Cospot) .

    • Lane 1: Your Sample.

    • Lane 2: Authentic 4-Fluoroaniline standard.

    • Lane 3: Sample + Standard (Co-spot).

    • Result: If Lane 3 shows a single, tightened upper spot (no "dumbbell" shape), the impurity is confirmed as 4-Fluoroaniline.

Module 4: Validated Experimental Protocol

Protocol: Selective Detection of Hydrazide vs. Aniline

  • Preparation: Prepare a mobile phase of DCM : MeOH (95:5) .

  • Elution: Run the TLC plate.

  • Detection Phase 1 (UV): Circle all UV-active spots under 254 nm.

    • Top Spot: Likely 4-Fluoroaniline (less polar).

    • Mid Spot: Parent Compound.

  • Detection Phase 2 (Chemical):

    • Dip the plate in Cinnamaldehyde Stain (or spray with Ehrlich’s Reagent).

    • Heat: Gently with a heat gun.[1]

    • Result: 4-Fluoroaniline will turn bright Yellow/Orange (Schiff base formation). The parent hydrazide may react slower or differently.

  • Alternative (Oxidation Check):

    • Dip a fresh plate in KMnO₄ .

    • Result: The parent hydrazide will bleach the purple plate to Yellow/Brown instantly (oxidation). The aniline impurity will not react as aggressively.

Workflow Decision Tree

DecisionTree Start Start TLC Analysis UV Check UV (254nm) Start->UV Count How many spots? UV->Count One 1 Spot Count->One Two 2+ Spots Count->Two Stain Stain: Ninhydrin One->Stain ImpurityID Is impurity less polar? Two->ImpurityID Color Color Reaction? Stain->Color Pure Likely Pure (Confirm with NMR) Color->Pure Red/Orange Decomp Decomposition Suspected Color->Decomp Purple/Blue Aniline Likely 4-Fluoroaniline ImpurityID->Aniline Yes (Higher Rf) Unknown Check Solvent/Silica (See Q1) ImpurityID->Unknown No (Streaking)

Figure 2: Step-by-step decision matrix for interpreting TLC results.

References

  • Sigma-Aldrich. TLC Stains and Visualization Reagents. Merck KGaA. Link

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard reference for 2D-TLC and co-spotting techniques).
  • Mohammad, A., & Tiwari, S. (2014). TLC of Aromatic Amines: A Review. Journal of Chromatographic Science.
  • RSC Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.[2] Royal Society of Chemistry. Link

Sources

optimizing reaction temperature for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers and drug development professionals in optimizing the cyclization conditions for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide (CAS: 338395-87-2). This compound is a critical intermediate in the synthesis of fluorinated N-heterocycles, including 5-fluoroisatin derivatives (precursors to tyrosine kinase inhibitors like Sunitinib) and 1,3,4-oxadiazole or 1,2,4-triazine scaffolds.

Topic: Thermal Cyclization of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Executive Summary & Mechanistic Insight

The Challenge: The cyclization of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a kinetically sensitive process. The molecule contains a nucleophilic hydrazine moiety (


) and electrophilic carbonyl centers. Depending on the reaction environment (acidic vs. basic, presence of co-reactants), the cyclization can lead to different pharmacophores. The primary challenge in temperature optimization is balancing the activation energy (

)
required for ring closure against the thermal decomposition of the labile hydrazine bond or the formation of polymeric byproducts (tarring).

Mechanistic Pathways:

  • Path A (Acid-Catalyzed Intramolecular Cyclization): In strong acidic media (e.g., PPA or H₂SO₄), the compound may undergo electrophilic aromatic substitution to form 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin) . This requires high temperatures (

    
    ) to overcome the loss of aromaticity in the transition state.
    
  • Path B (Dehydrative Cyclization): In the presence of dehydrating agents (e.g.,

    
    ), the hydrazide moiety can cyclize to form 1,3,4-oxadiazole  derivatives. This pathway is sensitive to moisture and overheating.
    
  • Path C (Condensation with 1,2-Dicarbonyls): If reacted with diketones, it forms 1,2,4-triazine derivatives. This is often a condensation-driven process where temperature controls the rate of water elimination.

Optimization Protocol: The "Step-Ladder" Approach

Do not jump immediately to reflux. Use this self-validating protocol to determine the optimal temperature (


) for your specific solvent system.
Phase 1: Solvent & Catalyst Selection
  • Recommended Solvents:

    • Protic/Acidic: Glacial Acetic Acid (mild), Polyphosphoric Acid (PPA) (strong/viscous).

    • Aprotic/High-Boiling: Sulfolane, Diphenyl ether (for thermal radical cyclizations).

  • Catalyst: For isatin synthesis,

    
     or 
    
    
    
    is often required.[1]
Phase 2: Temperature Scanning (Step-by-Step)
StepTemperature ZoneObservation TargetAction
1 Ambient (20–25°C) Solubility check.Stir for 30 min. If suspension persists, proceed to Step 2.
2 Initiation (50–60°C) Homogeneity.Check LCMS for dimer formation. If clear, proceed.
3 Activation (75–85°C) Critical Zone. Monitor consumption of starting material (SM). This is the standard onset for Sandmeyer-type cyclizations.
4 High Energy (100–110°C) Ring closure.If SM persists >2h, increase temp. Watch for darkening (oxidation).
5 Reflux (>120°C) Completion.Only if using high-boiling solvents. Risk of decarboxylation.
Troubleshooting Guide (FAQ)

Q1: The reaction mixture turns black/tarry at 90°C. Is my product lost?

  • Diagnosis: This indicates oxidative degradation of the hydrazine moiety or polymerization.

  • Solution:

    • Lower Temperature: Reduce

      
       to 75°C and extend reaction time.
      
    • Inert Atmosphere: Ensure a strict

      
       or Ar blanket. Hydrazines are air-sensitive at high temperatures.
      
    • Add Antioxidant: Trace amounts of ascorbic acid or BHT can sometimes mitigate radical polymerization without interfering with the cyclization.

Q2: I see the disappearance of starting material by TLC, but no desired product peak on LCMS.

  • Diagnosis: You may have formed an acyclic intermediate (e.g., the hydrazone) that is stable at the current temperature but hasn't cyclized, or the product has precipitated and is not ionizing.

  • Solution:

    • Push the Temperature: If the intermediate is trapped, a "thermal spike" (increasing

      
       by 20°C for 30 min) might force ring closure.
      
    • Solubility Check: The cyclized product (e.g., a fluoro-isatin or oxadiazole) often has poor solubility. Check the solid precipitate; do not discard the "junk" solid without NMR analysis.

Q3: The yield is low (<40%) despite complete conversion.

  • Diagnosis: Likely side-reaction competition . In acidic media, hydrolysis of the amide bond (cleaving the 4-fluoroaniline) competes with cyclization.

  • Solution:

    • Modulate Acidity: If using conc.

      
      , dilute with acetic acid to reduce hydrolytic power while maintaining catalytic activity.
      
    • Temperature Ramp: Start at 0°C for addition, then slowly ramp to 80°C. "Shock heating" favors hydrolysis.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for optimizing the cyclization based on the reaction conditions and observed outcomes.

ReactionOptimization Start Start: N-(4-F-Ph)-hydrazino-oxoacetamide ConditionCheck Select Reaction Pathway Start->ConditionCheck PathA Acid Catalysis (H2SO4/PPA) Target: 5-Fluoroisatin ConditionCheck->PathA Strong Acid PathB Dehydration (POCl3) Target: Oxadiazole ConditionCheck->PathB Dehydrating Agent TempOpt Temp 75-90°C Optimal Zone PathA->TempOpt Standard Protocol TempHigh Temp > 100°C Thermodynamic/Degradation PathA->TempHigh If unreactive TempLow Temp < 60°C Kinetic Trap PathB->TempLow Initial Mixing PathB->TempOpt Reflux Outcome1 Incomplete Cyclization (Intermediate Stalled) TempLow->Outcome1 Low Energy Outcome2 High Yield (Ring Closure) TempOpt->Outcome2 Balanced Outcome3 Tarry/Black Product (Oxidative Decomposition) TempHigh->Outcome3 Overheating Outcome1->TempOpt Increase T Outcome3->TempOpt Decrease T / Inert Gas

Caption: Decision matrix for optimizing reaction temperature based on pathway and observed intermediates.

References
  • Tennessee Technological University. (2022). Synthesis of 5-Fluoroisatin and 7-Fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day. Link

  • National Institutes of Health (NIH). (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. PMC3824968. Link

  • ChemicalBook. (n.d.). N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide Product Description. Link

  • Slovak Academy of Sciences. (1975). Cyclization reactions of hydrazones.[2][3] VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemické zvesti. Link

  • Beilstein Journals. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J. Org. Chem. Link

Sources

Validation & Comparative

1H NMR Spectral Interpretation of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of the target molecule. It offers a comparative perspective by examining structurally related compounds, thereby providing a robust framework for spectral assignment and structural elucidation. This guide emphasizes the causality behind experimental choices and is grounded in authoritative spectroscopic principles.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for elucidating molecular structures in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled.

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a molecule of interest due to its structural motifs, which are prevalent in many biologically active compounds. The presence of a fluorinated aromatic ring, an amide linkage, and a hydrazide group presents a unique spectroscopic challenge and an opportunity for in-depth analysis. This guide aims to dissect the ¹H NMR spectrum of this compound, providing a logical, step-by-step interpretation grounded in fundamental principles.

Predicted ¹H NMR Spectrum of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

A theoretical prediction of the ¹H NMR spectrum is the foundational step in spectral interpretation. By analyzing the molecule's structure, we can anticipate the chemical shifts, multiplicities, and integration values for each unique proton.

Molecular Structure:

The key proton environments are:

  • Aromatic Protons (H-Ar): Protons on the 4-fluorophenyl ring.

  • Amide Proton (NH-Ar): The proton attached to the nitrogen of the 4-fluoroaniline moiety.

  • Hydrazide Protons (NH and NH₂): The protons of the hydrazino group.

2.1. Chemical Shift (δ) Predictions

Chemical shifts are influenced by the local electronic environment of each proton. Electronegative atoms and aromatic rings cause deshielding, shifting signals downfield (higher ppm).

  • Aromatic Protons: The fluorine atom is an ortho, para-directing group with moderate electron-withdrawing inductive effects and electron-donating mesomeric effects. The protons ortho to the fluorine will be in a different environment than those meta to it. We expect two distinct signals in the aromatic region, typically between δ 7.0-8.0 ppm. The protons ortho to the fluorine will likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the adjacent proton, while the protons ortho to the amide group will also form a multiplet.

  • Amide Proton (NH-Ar): Amide protons are typically deshielded and often appear as a broad singlet in the range of δ 8.0-10.5 ppm. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Hydrazide Protons (NH and NH₂): Hydrazide protons also have variable chemical shifts. The -NH- proton, being adjacent to a carbonyl group, will be deshielded. The terminal -NH₂ protons are also exchangeable. In a non-protic solvent like DMSO-d₆, which is commonly used for compounds with exchangeable protons, these signals can be observed. The -NH- proton may appear around δ 9.0-11.0 ppm, while the -NH₂ protons might be found in a broader range, potentially around δ 4.0-5.0 ppm.

2.2. Multiplicity (Splitting Patterns)

Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals. The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[1]

  • Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic second-order coupling pattern. The protons ortho to the amide group (H-2, H-6) will be coupled to the protons meta to the amide (H-3, H-5). Furthermore, all aromatic protons will show coupling to the ¹⁹F atom. This will result in complex multiplets, often appearing as two sets of signals that can be approximated as "triplets" or "doublet of doublets". The ortho coupling constant (³J_HH) is typically 6-10 Hz, while the meta coupling constant (⁴J_HH) is smaller, around 2-3 Hz.[2] The coupling to fluorine (J_HF) will further split these signals.

  • Amide Proton (NH-Ar): This proton is adjacent to the aromatic ring. In some cases, coupling to the ortho aromatic protons might be observed, but often this signal is broadened due to quadrupole effects of the ¹⁴N atom and chemical exchange, appearing as a singlet.

  • Hydrazide Protons (NH and NH₂): The -NH- and -NH₂ protons can couple to each other. If the rotation around the N-N bond is slow enough, the two protons of the NH₂ group might be diastereotopic and show distinct signals. Assuming they are equivalent, the -NH- signal would be split into a triplet by the two -NH₂ protons (n=2, n+1=3), and the -NH₂ signal would be split into a doublet by the single -NH- proton (n=1, n+1=2).[3] However, proton exchange can often lead to broadening or coalescence of these signals into broad singlets.

2.3. Integration

The area under each signal is proportional to the number of protons it represents.

  • Aromatic Protons: The two aromatic signals will each integrate to 2H.

  • Amide Proton (NH-Ar): This signal will integrate to 1H.

  • Hydrazide Protons (NH and NH₂): The -NH- signal will integrate to 1H, and the -NH₂ signal will integrate to 2H.

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected spectrum with known data for similar structural fragments.

3.1. N-(4-Fluorophenyl)acetamide

This simpler analogue provides insight into the signals of the 4-fluorophenyl and amide portions.

  • Aromatic Protons: In DMSO-d₆, the aromatic protons of N-(4-fluorophenyl)acetamide typically appear as two multiplets around δ 7.1-7.6 ppm.[4]

  • Amide Proton: The amide proton signal is observed as a singlet around δ 10.0 ppm.[4]

  • Methyl Protons: The acetyl methyl group gives a sharp singlet around δ 2.0 ppm.

3.2. Hydrazides

The ¹H NMR spectra of hydrazides show characteristic signals for the NH and NH₂ protons. The chemical shifts are highly solvent-dependent. In DMSO-d₆, the NH proton of a carbohydrazide can appear downfield, often above δ 9.0 ppm, while the NH₂ protons are typically observed as a broad signal at a more upfield position.[5][6]

Experimental Protocol for ¹H NMR Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the key steps.

4.1. Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange rate of labile protons (NH, OH), allowing for their observation.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate all signals and reference the spectrum to the TMS peak.

4.2. Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (~0.6 mL) with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Equilibrate prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D 1H Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Reference proc2->proc3 analysis analysis proc3->analysis Interpret Spectrum

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

Detailed Spectral Interpretation

The following table summarizes the predicted ¹H NMR data for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-2, H-6 (Aromatic)~ 7.6dd2H³J_HH ≈ 9.0, ⁴J_HF ≈ 5.0
H-3, H-5 (Aromatic)~ 7.2t2H³J_HH ≈ 9.0, ³J_HF ≈ 9.0
NH-Ar (Amide)~ 10.5s1H-
NH (Hydrazide)~ 10.0br s1H-
NH₂ (Hydrazide)~ 4.8br s2H-

Note: The multiplicities of the hydrazide protons are given as broad singlets, which is common due to exchange. If coupling were observed, the NH would be a triplet and the NH₂ a doublet.

5.1. Aromatic Region (δ 7.0-8.0 ppm)

The 4-fluorophenyl group gives a classic AA'BB' system, further complicated by coupling to fluorine.

  • H-2, H-6 Protons: These protons are ortho to the electron-withdrawing amide group and will be deshielded, appearing further downfield. They are coupled to the adjacent H-3/H-5 protons (³J_HH, ortho coupling) and to the fluorine atom four bonds away (⁴J_HF, meta coupling). This results in a doublet of doublets.

  • H-3, H-5 Protons: These protons are ortho to the fluorine atom. They are coupled to the adjacent H-2/H-6 protons (³J_HH) and to the fluorine atom three bonds away (³J_HF, meta coupling). The similar magnitudes of ³J_HH and ³J_HF often cause this signal to appear as a triplet.

5.2. Amide and Hydrazide Protons (δ > 8.0 ppm)

These labile protons are highly sensitive to their environment.

  • NH-Ar (Amide): The deshielding effect of the adjacent carbonyl group and the aromatic ring places this proton far downfield. Its signal is typically a sharp singlet in dry DMSO-d₆.

  • NH and NH₂ (Hydrazide): The NH proton adjacent to the second carbonyl group is also significantly deshielded. The terminal NH₂ protons are less deshielded. As mentioned, these signals are often broad due to chemical exchange with residual water in the solvent or with each other. A D₂O exchange experiment would confirm the assignment of these labile protons, as their signals would disappear from the spectrum upon addition of D₂O.

5.3. Spin-Spin Coupling Visualization

The coupling relationships in the 4-fluorophenyl ring can be visualized as follows:

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic ring.

Conclusion

The ¹H NMR spectrum of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is predicted to show distinct signals for the aromatic, amide, and hydrazide protons. The aromatic region will be characterized by complex multiplets due to both proton-proton and proton-fluorine coupling. The amide and hydrazide protons are expected to appear as downfield, exchangeable signals, best observed in an aprotic solvent like DMSO-d₆. This guide provides a robust framework for the interpretation of this spectrum, leveraging theoretical principles and comparative data. The methodologies and insights presented herein are intended to assist researchers in the accurate and efficient structural elucidation of this and similar molecules.

References
  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
  • ResearchGate. (2016). Can there be coupling between NH2 and NH of hydrazides in 1H NMR? Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

A Comparative Crystallographic Analysis of N-(4-Fluorophenyl) Acetamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a profound understanding of a compound's three-dimensional structure is paramount. X-ray crystallography stands as a cornerstone technique, offering atomic-level insights that guide lead optimization and rational drug design.[1] This guide provides a comparative analysis of the crystallographic data for derivatives of N-(4-Fluorophenyl)acetamide, a scaffold of interest in medicinal chemistry. While crystallographic data for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is not publicly available, this guide will leverage data from structurally analogous compounds to infer potential structural features and provide a framework for its future crystallographic characterization.

This guide will compare the known crystal structure of 2-azido-N-(4-fluorophenyl)acetamide with other related molecules, offering insights into the influence of substituent changes on the supramolecular assembly. Furthermore, a detailed, field-proven protocol for the crystallization and X-ray diffraction analysis of novel compounds like N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is presented.

Comparative Structural Analysis: Insights from Analogs

The substitution on the acetamide group significantly influences the intermolecular interactions and overall crystal packing. By examining the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide , we can draw valuable comparisons and predictions for the target compound.[2]

Key Structural Features of 2-azido-N-(4-fluorophenyl)acetamide

The asymmetric unit of 2-azido-N-(4-fluorophenyl)acetamide contains two independent molecules.[2] This phenomenon, known as polymorphism or the existence of multiple crystal forms, can have profound implications for a drug's physicochemical properties, such as solubility and bioavailability.[3] In this case, the two molecules differ in the orientation of their azido groups.[2]

The crystal structure is stabilized by a network of intermolecular interactions:

  • N—H⋯O Hydrogen Bonds: Each molecule forms chains with its symmetry-related counterparts via N—H⋯O hydrogen bonds, extending along the c-axis.[2] This is a common and strong interaction in amide-containing structures.

  • C—F⋯π(ring) and C=O⋯π(ring) Interactions: The chains are further linked by these weaker interactions.[2]

  • Slipped π-stacking: Centrosymmetrically related benzene rings exhibit slipped π-stacking.[2]

A Hirshfeld surface analysis reveals the quantitative contribution of various intermolecular contacts, with N⋯H/H⋯N, H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and F⋯H/H⋯F interactions being the most significant.[2]

Interaction Type Molecule 1 (%) Molecule 2 (%)
N⋯H/H⋯N34.328.8
H⋯H13.518.2
O⋯H/H⋯O12.211.6
C⋯H/H⋯C11.912.6
F⋯H/H⋯F9.712.6
Table 1: Percentage of intermolecular contacts from Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.[2]
Predicting the Structure of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Based on the analysis of its azido analog, we can hypothesize the following for the crystal structure of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide:

  • The presence of the hydrazino (-NHNH2) group introduces additional hydrogen bond donors and acceptors. This is likely to result in a more complex and robust hydrogen-bonding network, potentially involving N—H⋯N and N—H⋯O interactions.

  • The fundamental N—H⋯O hydrogen-bonded chains observed in the azido analog are likely to be preserved, forming the primary supramolecular synthon.

  • The fluorophenyl group will likely continue to participate in C—F⋯π and π-stacking interactions, contributing to the overall crystal packing.

Experimental Protocol: From Powder to Structure

The following section outlines a comprehensive, step-by-step methodology for obtaining the X-ray crystal structure of a novel compound such as N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide.

Synthesis and Purification

The initial step involves the synthesis of the target compound. For instance, a plausible synthetic route for a related compound, 2-azido-N-(4-fluorophenyl)acetamide, involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide.[2] The synthesized compound must be purified to a high degree, typically by recrystallization, to remove impurities that can inhibit crystal growth.

Crystallization

The formation of high-quality, single crystals is often the most challenging step.

Workflow for Crystallization Screening

A generalized workflow for single-crystal growth.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the compound's solubility. A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystal Growth Technique:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. For 2-azido-N-(4-fluorophenyl)acetamide, colorless, thick plate-like crystals were obtained by leaving a hot ethanolic solution undisturbed for 7 days.[2]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar solvent (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C).

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next phase involves X-ray diffraction analysis.

Data Collection and Refinement Workflow

A standard workflow for X-ray crystallography data collection and structure refinement.

Detailed Steps:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is determined using software packages like SHELXS. The atomic positions and displacement parameters are then refined using programs like SHELXL.[3] For the refinement of 2-azido-N-(4-fluorophenyl)acetamide, hydrogen atoms attached to carbon were placed in calculated positions, while those attached to nitrogen were located from a difference map.[2]

Accessing Crystallographic Data

Crystallographic data for published structures are typically deposited in public databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[4] The Crystallography Open Database (COD) is another open-access database.[5][6] When publishing a new crystal structure, it is standard practice to deposit the crystallographic information file (CIF) with one of these databases.[7]

Conclusion

While the crystal structure of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide remains to be determined, a comparative analysis of its structural analogs provides valuable predictive insights into its likely solid-state conformation and intermolecular interactions. The hydrazino moiety is expected to introduce a more intricate hydrogen-bonding network, a critical determinant of the compound's physical properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue the crystallographic characterization of this and other novel compounds, thereby accelerating the drug discovery and development process. The elucidation of its three-dimensional structure will undoubtedly provide a deeper understanding of its structure-activity relationship and pave the way for the design of more potent and selective therapeutic agents.

References

  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]

  • The Crystallographic Information File (CIF). [Link]

  • Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride. [Link]

  • CCDC 794425: Experimental Crystal Structure Determination. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Crystallography Open Database: Search results. [Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. [Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

Comparative Guide to Elemental Analysis Validation: N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a critical synthetic intermediate belonging to the oxamic acid hydrazide class. It serves as a pharmacophore scaffold for synthesizing antimicrobial Schiff bases, kinase inhibitors, and heterocyclic derivatives (e.g., 1,2,4-triazoles).

This guide provides a definitive technical framework for validating the purity of this compound using Elemental Analysis (EA). Unlike spectroscopic methods (NMR, MS) which identify structure, EA is the gold standard for establishing bulk purity. We compare Theoretical (Calculated) composition against Experimental (Found) scenarios, providing actionable decision logic for researchers.

Part 1: Theoretical Framework & Calculation

To validate the compound, one must first establish the precise theoretical mass percentages based on the molecular formula C₈H₈FN₃O₂ .

Molecular Constants
  • IUPAC Name: N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

  • Molecular Formula: C₈H₈FN₃O₂

  • Molecular Weight (MW): 197.17 g/mol

Elemental Composition Calculation

The following table defines the "Target Values" required for instrument calibration and validation.

ElementSymbolCountAtomic Mass ( g/mol )*Total Mass ContributionTheoretical %
Carbon C812.01196.08848.73%
Hydrogen H81.0088.0644.09%
Nitrogen N314.00742.02121.31%
Fluorine F118.99818.9989.64%
Oxygen O215.99931.99816.23%
Total 197.17 100.00%

*Based on standard atomic weights (IUPAC).

Part 2: Experimental Protocol (Synthesis & Purification)

High-purity EA results depend entirely on the upstream synthesis and purification workflow. Impurities such as trapped solvents (ethanol), unreacted hydrazine, or the intermediate ester will cause EA failure.

Synthesis Workflow (The Oxalate Route)

This method is preferred over the oxalyl chloride route for higher purity and safety.

  • Step A (Esterification): React 4-fluoroaniline (1.0 eq) with diethyl oxalate (1.5 eq) in ethanol at reflux (4h).

    • Result: Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate (Intermediate).

  • Step B (Hydrazinolysis): Treat the intermediate with hydrazine hydrate (2.0 eq) in ethanol at 0°C, then warm to RT (2h).

    • Mechanism:[1] Nucleophilic acyl substitution.

  • Step C (Purification - Critical):

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water (to remove unreacted hydrazine).

    • Vacuum Dry at 60°C for 12h over P₂O₅ (to remove water/ethanol solvates).

Visualization of Workflow

The following diagram illustrates the critical path from reactants to validated product.

SynthesisWorkflow Reactants 4-Fluoroaniline + Diethyl Oxalate Intermediate Ethyl ester Intermediate Reactants->Intermediate Reflux, 4h Crude Crude Product (Precipitate) Intermediate->Crude Nucleophilic Subst. Hydrazine + Hydrazine Hydrate Hydrazine->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Filter Drying Vacuum Dry (60°C, P2O5) Purification->Drying Remove Solvent EA_Analysis Elemental Analysis (CHN) Drying->EA_Analysis Submit Sample

Figure 1: Synthesis and purification workflow emphasizing the critical drying step required for successful Elemental Analysis.

Part 3: Comparative Analysis (Theory vs. Experiment)

This section compares the "Ideal" scenario against common "Real-world" failures.

The "Gold Standard" Acceptance Criteria

According to the American Chemical Society (ACS) and Journal of Medicinal Chemistry guidelines, the Found value must be within ±0.4% of the Calculated value [1, 2].

  • Acceptable C Range: 48.33% – 49.13%

  • Acceptable H Range: 3.69% – 4.49%

  • Acceptable N Range: 20.91% – 21.71%

Scenario Comparison Table

The table below simulates three common experimental outcomes and diagnoses the root cause.

ParameterTheoretical Scenario A: PASS (Pure) Scenario B: FAIL (Wet) Scenario C: FAIL (Impure)
Carbon (C) 48.73% 48.65% (Diff: -0.08)46.50% (Diff: -2.23)51.20% (Diff: +2.47)
Hydrogen (H) 4.09% 4.15% (Diff: +0.06)4.80% (Diff: +0.71)4.30% (Diff: +0.21)
Nitrogen (N) 21.31% 21.25% (Diff: -0.06)20.10% (Diff: -1.21)18.50% (Diff: -2.81)
Status PUBLISHABLE REJECT REJECT
Diagnosis High Purity (>99.5%)Solvent Trap: Low C, High H indicates trapped Ethanol/Water.Incomplete Reaction: High C, Low N suggests presence of the Ethyl Ester intermediate.
Decision Logic for Researchers

Use this logic flow to interpret your EA results.

EADecisionTree Start Receive CHN Data Check Is |Found - Calc| < 0.4%? Start->Check Pass PASS: Validated Purity Proceed to Bioassay Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No CheckC Is C Low & H High? Fail->CheckC Solvent Diagnosis: Trapped Solvent Action: Dry @ 80°C/High Vac CheckC->Solvent Yes CheckN Is N Low & C High? CheckC->CheckN No CheckN->Fail Other (Unknown Impurity) Intermed Diagnosis: Ester Intermediate Action: Recrystallize (EtOH) CheckN->Intermed Yes

Figure 2: Decision matrix for interpreting Elemental Analysis data deviations.

Part 4: Technical Nuances & Troubleshooting

The Fluorine Interference

The presence of Fluorine (F) in the molecule presents a specific challenge for combustion analysis.

  • The Issue: During combustion, F can form HF, which attacks the quartz combustion tube and can interfere with the detection of Carbon (as CO₂).

  • The Solution: Ensure the analytical lab uses a combustion aid like Tungsten Trioxide (WO₃) or a specific magnesium oxide trap to sequester fluorine [3].

  • Reporting: While standard CHN analysis does not report F %, the presence of F must be accounted for in the Theoretical mass balance. If the C, H, and N values are correct, the F is assumed correct by difference in most organic chemistry journals.

Handling Hygroscopicity

Hydrazino derivatives are capable of hydrogen bonding and can be slightly hygroscopic.

  • Protocol: If results show High H (+0.5% or more) and Low C/N, the sample likely absorbed atmospheric moisture.

  • Correction: Dry the sample in a vacuum pistol with P₂O₅ at 78°C (refluxing acetone jacket) for 24 hours immediately prior to sealing the tin capsule.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Accessed 2024). [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. ACS Cent. Sci. 2022. [Link]

  • Intertek. Fluorine and Fluoride Analysis: Combustion Techniques. [Link]

  • Molecular Weight Calculator. Calculation for C8H8FN3O2. [Link]

Sources

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